Penciclovir Sodium
CAS No.: 97845-62-0
Cat. No.: VC0005449
Molecular Formula: C10H14N5NaO3
Molecular Weight: 275.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 97845-62-0 |
---|---|
Molecular Formula | C10H14N5NaO3 |
Molecular Weight | 275.24 g/mol |
IUPAC Name | sodium;2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-1-id-6-one |
Standard InChI | InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);/q;+1/p-1 |
Standard InChI Key | NMQFQBOIHUIALG-UHFFFAOYSA-M |
SMILES | C1=NC2=C(N1CCC(CO)C[O-])N=C(NC2=O)N.[Na+] |
Canonical SMILES | C1=NC2=C(N1CCC(CO)CO)N=C([N-]C2=O)N.[Na+] |
Chemical Structure and Properties of Penciclovir Sodium
Penciclovir Sodium is the sodium salt form of penciclovir, with the molecular formula C10H14N5NaO3 and a molecular weight of 275.24 g/mol . This compound exists as a stable crystalline monohydrate solid with high water solubility, exceeding 200 mg/ml at 20°C . A 30 mg/ml solution typically has a pH of 11, indicating its basic nature . Penciclovir Sodium demonstrates important spectroscopic properties, including an ultraviolet absorption maximum of 253 nm in water (extinction coefficient 11500) . It also displays absorption maxima at 215 nm and 268 nm in aqueous 0.01 N sodium hydroxide with extinction coefficients of 18140 and 10710, respectively .
The parent compound, penciclovir, exhibits relatively low solubility in organic solvents compared to water. At 20°C, its solubility in methanol is 0.2 mg/mL, in propylene glycol 1.3 mg/mL, and in water 1.7 mg/mL, with increased solubility (10.0 mg/mL) in aqueous buffer at pH 2 . Its partition coefficient in n-octanol/water at pH 7.5 is 0.024 (logP = -1.62), indicating its hydrophilic nature .
Chemical Identifiers and Synonyms
Penciclovir Sodium has several synonyms and manufacturers' codes used in scientific literature and pharmaceutical industries:
Identifier Type | Details |
---|---|
CAS Number | 97845-62-0 |
Synonyms | Sodium penciclovir, Penciclovir sodium [USAN], BRL-39123-D, BRL-39123A |
PubChem CID | 70688952, 76964038 |
Parent Compound | Penciclovir (CID 135398748) |
First Approval | 1996 |
This compound was first approved for medical use in 1996 and has since progressed through clinical trials up to Phase IV.
Mechanism of Action
Activation Pathway
Penciclovir Sodium exhibits a unique mechanism of action that contributes to its effectiveness against herpesvirus infections. The compound is initially inactive and requires a multi-step activation process to exert its antiviral activity .
In herpesvirus-infected cells, the activation pathway begins when viral thymidine kinase phosphorylates penciclovir, which is the rate-limiting step in its activation . Subsequently, cellular kinases add two more phosphate groups to form penciclovir triphosphate, the active metabolite . This triphosphate form competitively inhibits viral HSV polymerase by blocking deoxyguanosine triphosphate substrate binding, thereby selectively inhibiting herpes viral DNA synthesis and replication .
Selective Inhibition and Low Cytotoxicity
The remarkable selectivity of Penciclovir Sodium can be attributed to two primary factors. First, cellular thymidine kinases phosphorylate the parent compound significantly less rapidly than viral thymidine kinase, resulting in much higher concentrations of the active triphosphate in virally infected cells compared to uninfected cells . Second, the activated drug binds to viral DNA polymerase with substantially higher affinity than to human DNA polymerases .
This dual selectivity mechanism explains why Penciclovir Sodium exhibits negligible cytotoxicity to healthy cells while effectively targeting viral replication . This favorable safety profile makes it particularly suitable for clinical applications requiring minimal adverse effects on host cells.
Clinical Applications
Treatment of Herpesvirus Infections
Penciclovir Sodium has demonstrated significant efficacy against various herpesvirus infections. It is primarily used to treat infections caused by herpes simplex virus (HSV) types 1 and 2 . In clinical practice, it is commonly formulated as a topical preparation for treating cold sores (herpes labialis) caused by HSV-1.
The compound reduces the virus's ability to multiply, which helps to relieve symptoms, shorten healing time, and prevent the spread of infection. In herpes labialis specifically, clinical studies have shown that penciclovir reduces the duration of healing, pain, and detectable virus by up to one day, compared with the total disease presentation duration of 2–3 weeks .
Spectrum of Activity
Penciclovir Sodium has demonstrated in vitro activity against a range of herpesviruses beyond HSV-1 and HSV-2. The table below summarizes its effectiveness against various viral strains:
Virus Type | EC50 (μg/ml) |
---|---|
HSV-1 (HFEM) | 0.5 |
HSV-2 (MS) | 0.8 |
VZV (Ellen) | 2.4 |
BHV-1 (Oxford 1964) | 100 |
BHV-2 (New York 1) | 1.2 |
EHV-1 (Quai Hals) | 1.6 |
FHV-1 (B927) | 0.9 |
CMV (AD-169) | 52 |
SVV | >100 |
These data indicate that Penciclovir Sodium is most effective against HSV-1, HSV-2, and FHV-1, with EC50 values below 1 μg/ml . It shows moderate activity against VZV and limited effectiveness against CMV and BHV-1 .
Efficacy in Clinical Trials
Studies on Topical Application
In clinical trials, penciclovir cream has demonstrated efficacy in treating herpes simplex labialis by accelerating lesion healing, pain resolution, and cessation of viral shedding compared to placebo treatments. The topical formulation is particularly important because penciclovir is absorbed poorly when administered orally, making topical application the preferred route for delivering the medication effectively to the site of infection .
Penciclovir is the active ingredient in several cold sore medications marketed under brand names such as Denavir, Vectavir, and Fenivir . These topical preparations have become standard treatments for managing herpes labialis outbreaks.
Studies on Systemic Administration
While oral penciclovir has poor bioavailability, its prodrug famciclovir has been studied extensively for systemic administration in the treatment of genital herpes. A randomized, double-blind, placebo-controlled trial involving 375 women with recurrent genital herpes evaluated the efficacy of various dosing regimens of oral famciclovir for suppressive therapy .
The trial results demonstrated that:
Treatment Group | Median Time to First Recurrence | Hazard Ratio (95% CI) | P-value |
---|---|---|---|
Placebo | 82 days | Reference | - |
Famciclovir 125 mg once daily | 114 days | Not significant | - |
Famciclovir 125 mg twice daily | >120 days | 1.8 (1.0-3.0) | 0.03 |
Famciclovir 250 mg twice daily | >120 days | 3.6 (1.9-6.9) | <0.001 |
Famciclovir 250 mg once daily | >120 days | Not specified | Not specified |
Famciclovir 500 mg once daily | >120 days | Not specified | Not specified |
The results indicated that famciclovir 250 mg twice daily for 4 months was the most effective regimen for suppressing genital herpes in women with frequent recurrences . Single daily doses, though still effective, produced less complete suppression of genital herpes compared to twice-daily regimens .
Cell Type | IC50 (μg/ml) |
---|---|
MRC-5 | >100 |
WISH | >100 |
Flow 4000 | 100 |
Flow 12000 | >100 |
RPMI 2650 | 60 |
WI-38 | >100 |
WI-38 VA13 | >100 |
Hs68 | >100 |
HEp-2 | >100 |
RD | >100 |
SCC-13 | >100 |
Primary cells | >100 |
These data demonstrate that penciclovir has minimal toxicity to most human cell lines, with IC50 values generally exceeding 100 μg/ml . This favorable toxicity profile contributes to its safety in clinical use.
Comparison with Other Antiviral Agents
Advantages over Acyclovir
Penciclovir and its prodrug famciclovir have several advantages compared to other antiviral agents like acyclovir. Most notably, penciclovir exhibits a longer-lasting antiviral effect due to the efficient trapping of its active metabolite within virus-infected cells. This prolonged intracellular half-life results in extended antiviral activity even after the concentration of the drug in plasma has diminished.
The table below compares key properties of penciclovir and acyclovir:
Property | Penciclovir | Acyclovir |
---|---|---|
Intracellular half-life | Longer | Shorter |
Phosphorylation efficiency | Higher | Lower |
Binding to viral DNA polymerase | Competitive inhibitor | Competitive inhibitor and chain terminator |
Oral bioavailability | Poor (requires prodrug) | Moderate |
Resistance development | Low incidence | Low to moderate incidence |
Clinical Comparisons
In clinical settings, the efficacy of penciclovir has been compared with that of acyclovir for treating herpes labialis. Topical penciclovir has shown similar or slightly better efficacy in reducing healing time and relieving symptoms, with the advantage of requiring less frequent application due to its longer-lasting effect at the cellular level.
The prodrug famciclovir has demonstrated efficacy comparable to acyclovir and valacyclovir for the treatment and suppression of genital herpes, with the potential advantage of less frequent dosing in some clinical scenarios .
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